molecular formula C19H15ClN2O3S2 B2668711 4-chloro-N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide CAS No. 477888-02-1

4-chloro-N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide

Cat. No.: B2668711
CAS No.: 477888-02-1
M. Wt: 418.91
InChI Key: DSRRZNGPQVGZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a naphthothiophene moiety, and a sulfonohydrazide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzenesulfonyl chloride and 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid hydrazide. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S2/c20-14-7-9-15(10-8-14)27(24,25)22-21-19(23)17-11-13-6-5-12-3-1-2-4-16(12)18(13)26-17/h1-4,7-11,22H,5-6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRRZNGPQVGZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.